molecular formula C28H25N3O2 B14981852 1-benzyl-N-(naphthalen-1-ylmethyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

1-benzyl-N-(naphthalen-1-ylmethyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14981852
M. Wt: 435.5 g/mol
InChI Key: IAIIWIGATAYTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and aromatic amides, such as:

Uniqueness

1-BENZYL-N-[(NAPHTHALEN-1-YL)METHYL]-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

1-benzyl-N-(naphthalen-1-ylmethyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C28H25N3O2/c32-27-17-24(19-30(27)18-21-9-2-1-3-10-21)28(33)31(26-15-6-7-16-29-26)20-23-13-8-12-22-11-4-5-14-25(22)23/h1-16,24H,17-20H2

InChI Key

IAIIWIGATAYTAT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.